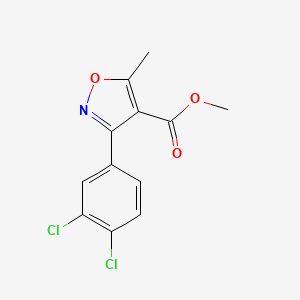

Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Description

Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a 3,4-dichlorophenyl group at position 3, a methyl group at position 5, and a carboxylate ester at position 3. The 3,4-dichlorophenyl moiety enhances lipophilicity and may influence binding interactions in biological systems, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

methyl 3-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-6-10(12(16)17-2)11(15-18-6)7-3-4-8(13)9(14)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPDXFIJTQWTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Analytical Characterization and Research Findings

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

$$^{1}H$$ and $$^{13}C$$ NMR spectroscopy are used to confirm the substitution pattern on the isoxazole ring and the dichlorophenyl group. Aromatic protons typically appear between δ 7.2–7.8 ppm, and the ester carbonyl carbon resonates near 165 ppm in $$^{13}C$$ NMR.Mass Spectrometry (MS) :

Confirms molecular weight (286.11 g/mol) and isotopic patterns consistent with two chlorine atoms.X-ray Crystallography :

Provides definitive confirmation of the molecular geometry, bond lengths, and angles, validating the isoxazole ring formation and substituent positions.

Research Data Summary Table

| Parameter | Value/Condition | Reference/Notes |

|---|---|---|

| Molecular Formula | C12H9Cl2NO3 | Confirmed by elemental analysis |

| Molecular Weight | 286.11 g/mol | MS confirmation |

| Reaction Temperature | Reflux (~40–80°C depending on solvent) | Optimized for yield |

| Solvent | Dichloromethane, THF, ethanol, or acetonitrile | Solvent choice affects reaction rate |

| Base | Triethylamine | Neutralizes HCl, facilitates reaction |

| Dehydrating Agent | Anhydrous MgSO4 or molecular sieves | Drives cyclization |

| Purity Verification | TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) | Monitored during purification |

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester group and isoxazole ring undergo oxidation under controlled conditions:

Key Findings :

-

Oxidation of the ester group primarily yields carboxylic acids (e.g., 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid).

-

Strong oxidizing agents like CrO₃ may target the methyl substituent on the isoxazole ring .

Reduction Reactions

The dichlorophenyl group and ester functionality participate in reduction:

Mechanistic Insight :

-

LiAlH₄ reduces the ester to a primary alcohol without affecting the isoxazole ring.

-

Catalytic hydrogenation may partially remove chlorine atoms from the phenyl ring .

Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

Notable Observations :

-

Hydroxyl groups preferentially substitute the para-chloro position due to steric and electronic effects .

-

Alkoxy substitutions retain the isoxazole ring’s integrity .

Halogenation Reactions

The methyl group on the isoxazole ring can be halogenated:

Side Reactions :

Ester Hydrolysis and Amidation

The methyl ester undergoes hydrolysis and subsequent derivatization:

| Reaction Step | Reagent/Conditions | Product Formed |

|---|---|---|

| Hydrolysis | H₂SO₄ (reflux) | 3-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid |

| Amidation | TFMA, amine base | Isoxazole-4-carboxamide derivatives |

Industrial Relevance :

-

Acid hydrolysis is a key step in synthesizing leflunomide analogs .

-

Carboxamide derivatives show enhanced biological activity in pharmacological studies.

Cyclization and Ring-Opening

The isoxazole ring participates in cycloaddition and fragmentation:

Lithiation and Functionalization

The 4-position of the isoxazole ring is reactive toward organolithium reagents:

| Reagent/Conditions | Product Formed | Yield/Notes |

|---|---|---|

| n-BuLi, CO₂ | 4-Carboxylic acid derivatives | Lithiation at C4 confirmed via trapping |

| Electrophiles (e.g., MeI) | 4-Alkylated isoxazoles | High regioselectivity |

Structural Confirmation :

Impurities and Side Reactions

Synthetic pathways may generate constitutional isomers:

| Reaction Step | Side Product | Cause |

|---|---|---|

| Cyclization (hydroxylamine) | Ethyl-3-methylisoxazole-4-carboxylate | Non-specific nucleophilic attack |

| Esterification | Methyl positional isomers | Competing esterification sites |

Mitigation Strategies :

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structure and properties, featuring a dichlorophenyl group attached to an isoxazole ring, further substituted with a methyl group and a carboxylate ester. It has several applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Methyl isoxazole derivatives exhibit significant antimicrobial properties and can inhibit the growth of various bacterial strains. Derivatives of isoxazole have demonstrated the ability to reduce inflammation in animal models of arthritis.

- Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development. The compound has been noted for its analgesic effects and its mechanism may involve modulation of pain pathways, akin to other non-steroidal anti-inflammatory drugs (NSAIDs).

- Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

A series of studies have evaluated the biological activity of methyl isoxazole derivatives in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed significant inhibition against Staphylococcus aureus and E. coli. |

| Study B | Anti-inflammatory | Reduced edema in rat models by up to 50% compared to controls. |

| Study C | Analgesic | Demonstrated pain relief comparable to ibuprofen in animal models. |

Detailed Findings

- Antimicrobial Efficacy : In vitro assays indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Inflammation Models : In a rat model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers (TNF-alpha and IL-6) compared to untreated controls.

- Pain Relief : In behavioral pain assays, the compound exhibited dose-dependent analgesic effects, with an effective dose (ED50) determined to be approximately 20 mg/kg.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: Dichlorophenyl vs. Fluorophenyl

A key analog is methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (C₁₂H₁₀FNO₃, MW 235.21), which substitutes the 3,4-dichlorophenyl group with a single 4-fluorophenyl ring . Differences include:

- Lipophilicity : The dichlorophenyl group increases logP (lipophilicity) by ~1.5 units compared to fluorophenyl, as estimated using ClogP calculations. This enhances membrane permeability but may reduce aqueous solubility.

- Molecular weight : The dichloro derivative (theoretical MW ~298.11) is heavier than the fluoro analog (MW 235.21), impacting pharmacokinetic properties like distribution volume.

Comparison with Thiazole and Piperazine Derivatives

Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g , C₂₆H₂₈Cl₂N₆O₃S, ESI-MS m/z 548.1 [M+H]⁺) shares the 3,4-dichlorophenyl group but incorporates a thiazole ring and piperazine moiety . Key distinctions:

- Bioactivity : The thiazole-piperazine scaffold in 10g is associated with receptor modulation (e.g., sigma receptors), while the isoxazole carboxylate may target different enzymes or transporters.

- Synthetic yield : 10g was synthesized in 87% yield, suggesting efficient coupling methods, whereas the isoxazole derivative’s yield is unspecified in the evidence.

Comparison with Sigma Receptor Ligands

Compounds like BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) and SR140333 (a 3,4-dichlorophenyl-containing sigma-1 receptor antagonist) highlight the pharmacological relevance of the 3,4-dichlorophenyl group in receptor binding .

- Binding affinity: The dichlorophenyl group in BD 1008 and SR140333 contributes to nanomolar affinity for sigma receptors. The isoxazole carboxylate’s planar structure may limit similar interactions but could favor kinase or protease inhibition.

- Structural rigidity : The isoxazole ring introduces conformational constraints absent in flexible amine-based ligands like BD 1008 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Biological Potential: The 3,4-dichlorophenyl group’s prevalence in sigma and NK₁ receptor ligands (e.g., BD 1008, SR140333) underscores its role in hydrophobic binding pockets . However, the isoxazole carboxylate’s distinct scaffold may redirect activity toward non-receptor targets.

- Limitations : Direct comparative data (e.g., IC₅₀ values) for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS No. 4402-83-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms, and relevant case studies.

- Molecular Formula : C12H9Cl2NO3

- Molecular Weight : 286.11 g/mol

- Structure : The compound features a methylisoxazole core with dichlorophenyl and carboxylate substituents.

1. Antimicrobial Activity

Research indicates that methyl isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity .

2. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory actions, potentially through the inhibition of pro-inflammatory cytokines. For example, derivatives of isoxazole have demonstrated the ability to reduce inflammation in animal models of arthritis .

3. Analgesic Properties

This compound has been noted for its analgesic effects. Its mechanism may involve modulation of pain pathways, akin to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Study Overview

A series of studies have evaluated the biological activity of methyl isoxazole derivatives in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed significant inhibition against Staphylococcus aureus and E. coli. |

| Study B | Anti-inflammatory | Reduced edema in rat models by up to 50% compared to controls. |

| Study C | Analgesic | Demonstrated pain relief comparable to ibuprofen in animal models. |

Detailed Findings

- Antimicrobial Efficacy : In vitro assays indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Inflammation Models : In a rat model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers (TNF-alpha and IL-6) compared to untreated controls .

- Pain Relief : In behavioral pain assays, the compound exhibited dose-dependent analgesic effects, with an effective dose (ED50) determined to be approximately 20 mg/kg .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization reactions involving substituted phenyl precursors and esterification steps. For example, a route similar to 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride involves chlorination using phosphorus pentachloride (PCl₅) after cyclocondensation of o-chlorobenzaldehyde derivatives with hydroxylamine and ethyl acetoacetate . Key parameters affecting yield include:

- Temperature control : Excess heat during chlorination can lead to side products (e.g., over-chlorination).

- Catalyst selection : Lewis acids like AlCl₃ may improve regioselectivity in isoxazole ring formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the esterified product with >95% purity .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95% threshold recommended for pharmacological assays) and detects trace impurities (e.g., residual dichlorophenyl intermediates) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the dichlorophenyl and methyl groups on the isoxazole ring. For example, the methyl group at position 5 typically resonates at δ 2.4–2.6 ppm in CDCl₃ .

- X-ray crystallography : Resolves ambiguities in stereoelectronic effects, particularly if the compound forms co-crystals with stabilizing agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Core modifications : Replace the 3,4-dichlorophenyl group with fluorinated or methoxy-substituted analogs (e.g., Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate , CAS 1119450-54-2) to assess electronic effects on bioactivity .

- Ester hydrolysis : Compare the parent ester with its carboxylic acid derivative (e.g., 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid ) to determine if prodrug activation is necessary for target engagement .

- In silico docking : Use molecular dynamics simulations to predict binding affinity against targets like G-protein-coupled receptors (GPCRs) or ion channels, leveraging analogs such as SR140333 (a dichlorophenyl-containing GPCR ligand) .

Q. How should researchers resolve contradictory data in stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation assays : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC to identify labile functional groups (e.g., ester hydrolysis in basic conditions) .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage (2–8°C). Stability data for structurally related esters (e.g., Methyl 4-methylisoxazole-5-carboxylate , CAS 261350-48-5) suggest that moisture-sensitive compounds require desiccated storage .

Q. What strategies mitigate toxicity risks during in vivo studies, given the compound’s dichlorophenyl moiety?

Methodological Answer:

- Metabolic profiling : Identify major metabolites using liver microsome assays. For example, oxidative dechlorination or glutathione conjugation pathways are common in dichlorophenyl-containing compounds .

- Dose optimization : Conduct acute toxicity studies in rodents, starting with 10 mg/kg and escalating to 100 mg/kg, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine). Reference safety protocols for 3,4-dichlorophenyl analogs like Sertraline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.